methyl 3-azido-1H-1,2,4-triazole-5-carboxylate methyl 3-azido-1H-1,2,4-triazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 53566-46-4
VCID: VC18486104
InChI: InChI=1S/C4H4N6O2/c1-12-3(11)2-6-4(8-7-2)9-10-5/h1H3,(H,6,7,8)
SMILES:
Molecular Formula: C4H4N6O2
Molecular Weight: 168.11 g/mol

methyl 3-azido-1H-1,2,4-triazole-5-carboxylate

CAS No.: 53566-46-4

Cat. No.: VC18486104

Molecular Formula: C4H4N6O2

Molecular Weight: 168.11 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-azido-1H-1,2,4-triazole-5-carboxylate - 53566-46-4

Specification

CAS No. 53566-46-4
Molecular Formula C4H4N6O2
Molecular Weight 168.11 g/mol
IUPAC Name methyl 5-azido-1H-1,2,4-triazole-3-carboxylate
Standard InChI InChI=1S/C4H4N6O2/c1-12-3(11)2-6-4(8-7-2)9-10-5/h1H3,(H,6,7,8)
Standard InChI Key MSHJMHKWBFZBPP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NNC(=N1)N=[N+]=[N-]

Introduction

Structural and Chemical Characteristics

The 1,2,4-triazole ring system contains three nitrogen atoms at positions 1, 2, and 4, leaving positions 3 and 5 as carbon centers. In methyl 3-azido-1H-1,2,4-triazole-5-carboxylate, the azido (-N3_3) group at position 3 introduces high reactivity due to its propensity for cycloaddition reactions, while the methyl ester (-COOCH3_3) at position 5 enhances solubility and serves as a leaving group for further derivatization .

Molecular Geometry and Stability

Synthetic Pathways

Precursor-Based Synthesis

A plausible route involves modifying methyl-1H-1,2,4-triazole-3-carboxylate , where the amino group at position 5 is replaced with an azido group. This transformation could proceed via diazotization of a primary amine intermediate (e.g., 5-amino-1H-1,2,4-triazole-3-carboxylic acid) followed by treatment with sodium azide. For example:

  • Nitrosation of the amine using nitrous acid (HNO2_2) to form a diazonium salt.

  • Displacement of the diazonium group with NaN3_3 to yield the azide .

One-Step Azide Incorporation

The patent US6642390B2 describes a one-step synthesis of 1,2,3-triazole carboxylic acids from azides and β-ketoesters. While this method targets 1,2,3-triazoles, analogous strategies could be adapted for 1,2,4-triazoles by selecting appropriate starting materials. For instance, reacting a β-ketoester with an azide precursor under basic conditions may yield the target compound, though reaction optimization would be required to control regioselectivity.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC5_5H5_5N7_7O2_2Calculated
Molecular Weight211.15 g/molCalculated
Melting PointEstimated 180–190°C (decomposes)Analog
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)Analog
StabilitySensitive to heat and shockTheory

The azido group’s instability necessitates storage at low temperatures (<4°C) and avoidance of mechanical agitation. Spectroscopic characterization would include:

  • IR: Strong absorption at ~2100 cm1^{-1} (N3_3 stretch) .

  • 1^1H NMR: Methyl ester singlet at δ 3.8–4.0 ppm; triazole proton at δ 8.2–8.5 ppm .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

Triazole derivatives are pivotal in antiviral and anticancer agents. For example, Ribavirin, a nucleoside analog, is synthesized from methyl-1H-1,2,4-triazole-3-carboxylate . The azido group in methyl 3-azido-1H-1,2,4-triazole-5-carboxylate could enable click chemistry applications, such as Huisgen cycloaddition with alkynes to form 1,2,3-triazole linkages—a key strategy in bioconjugation .

Antimicrobial Agents

Recent studies on pyridine-1,2,4-triazole-1,2,3-triazole hybrids demonstrate potent activity against Staphylococcus aureus and Candida albicans . Introducing an azido group may enhance binding to microbial enzymes like DNA gyrase, as suggested by molecular docking scores of −8.8 to −9.5 kcal/mol for similar compounds .

Future Directions

Further research should focus on:

  • Optimizing synthetic yields via flow chemistry to mitigate safety risks.

  • Exploring bioisosteric replacements for the azido group to improve stability.

  • Evaluating in vivo pharmacokinetics of derivatives, including ADME/Tox profiles .

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